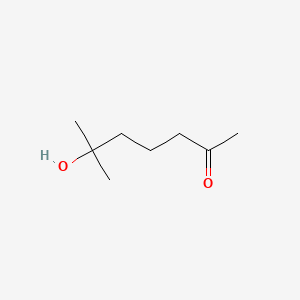

6-Hydroxy-6-methylheptan-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

6-hydroxy-6-methylheptan-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O2/c1-7(9)5-4-6-8(2,3)10/h10H,4-6H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDKJAPPUGXLAHC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CCCC(C)(C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50198805 | |

| Record name | 6-Hydroxy-6-methylheptan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50198805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5077-57-6 | |

| Record name | 6-Hydroxy-6-methyl-2-heptanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5077-57-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Hydroxy-6-methyl-2-heptanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005077576 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Hydroxy-6-methylheptan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50198805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-hydroxy-6-methylheptan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.445 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-HYDROXY-6-METHYL-2-HEPTANONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DZ7EM846KL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 6 Hydroxy 6 Methylheptan 2 One

Established Laboratory Synthetic Routes

The primary route discussed in scientific literature for producing compounds structurally related to 6-hydroxy-6-methylheptan-2-one is initiated by an aldol (B89426) condensation, followed by further chemical transformations.

A widely documented method begins with the aldol condensation of isovaleraldehyde (B47997) and acetone (B3395972). google.comiitk.ac.in This reaction serves as the foundational step to create the carbon skeleton of the target molecule's family. In this process, acetone is typically used in excess to promote the desired cross-condensation reaction and minimize the self-condensation of isovaleraldehyde. google.com The primary product of this specific aldol condensation is not this compound, but rather an intermediate, 4-hydroxy-6-methylheptan-2-one (B12698187) . google.comiitk.ac.in

The reaction is generally carried out at temperatures ranging from -20°C to 100°C. iitk.ac.in However, to enhance selectivity towards the desired 4-hydroxy-6-methylheptan-2-one and control the formation of byproducts, a narrower temperature range of 30°C to 60°C is often preferred. iitk.ac.in

Table 1: Precursors and Conditions for Aldol Condensation

| Precursor 1 | Precursor 2 | Molar Ratio (Isovaleraldehyde:Acetone) | Temperature Range | Primary Product |

|---|---|---|---|---|

| Isovaleraldehyde | Acetone | 1:3 to 1:10 (Preferred: 1:5 to 1:8) google.com | -20°C to 100°C (Preferred: 30°C to 60°C) iitk.ac.in | 4-Hydroxy-6-methylheptan-2-one google.comiitk.ac.in |

This table summarizes the typical precursors and reaction conditions for the synthesis of the intermediate, 4-hydroxy-6-methylheptan-2-one, via aldol condensation.

Following the initial aldol condensation, the resulting intermediate, 4-hydroxy-6-methylheptan-2-one, is subjected to a hydrogenation reaction under dehydrating conditions. google.comiitk.ac.in This two-step process, often performed concurrently in a single pot, is designed to first remove the hydroxyl group at the C4 position (dehydration) to form an unsaturated ketone, which is then immediately reduced (hydrogenation). google.com The final product of this sequence is 6-methylheptan-2-one , a saturated ketone. google.comiitk.ac.in

The dehydration is typically facilitated by the presence of an acidic substance in the reaction mixture, which promotes the elimination of a water molecule. google.com The subsequent hydrogenation of the newly formed carbon-carbon double bond is achieved using a metal catalyst and a hydrogen source. google.com While one source suggests this process yields this compound, the established chemical mechanism of dehydration followed by hydrogenation leads to 6-methylheptan-2-one. google.com

While not a direct synthesis of this compound, related unsaturated precursors can undergo acid-catalyzed cyclization to form various cyclic compounds. For instance, intermediates can be treated with acids like boron trifluoride diethyl etherate to produce cyclic ketone derivatives. This highlights the chemical versatility of the intermediates formed during the synthesis.

Catalytic Systems and Reaction Condition Optimization

The efficiency and selectivity of the synthetic routes toward this compound's chemical family are highly dependent on the choice of catalysts and the fine-tuning of reaction conditions.

The initial aldol condensation is critically influenced by the presence of a basic substance. google.comiitk.ac.in These bases act as catalysts by deprotonating acetone to form a nucleophilic enolate, which then attacks the electrophilic carbonyl carbon of isovaleraldehyde. Commonly used bases include aqueous solutions of alkali hydroxides, such as sodium hydroxide (B78521). iitk.ac.in

The concentration of the basic catalyst is a key parameter to control. A typical catalytic amount ranges from 0.5 to 5 mol% relative to the isovaleraldehyde. iitk.ac.in Proper control of the base concentration is essential to ensure a practical reaction rate while minimizing side reactions.

In the subsequent conversion of the 4-hydroxy-6-methylheptan-2-one intermediate to 6-methylheptan-2-one, a hydrogenation catalyst is essential. google.com These catalysts are typically heterogeneous, involving a noble metal supported on a high-surface-area material.

The most frequently cited catalysts for this hydrogenation step are palladium-based, such as palladium on carbon (Pd/C) or palladium on alumina. google.com Other metals like nickel on kieselguhr have also been employed. google.com The catalyst is generally used in small quantities, typically from 0.1% to 1% by weight relative to the starting condensate. google.com To enhance the rate of the preceding dehydration step, an acidic substance like p-toluenesulfonic acid is often added to the reaction system alongside the metal catalyst. google.com

Table 2: Catalytic Systems for Hydrogenation-Dehydration

| Reaction Step | Catalyst Type | Specific Examples | Catalyst Loading | Co-catalyst/Additive | Temperature Range |

|---|---|---|---|---|---|

| Hydrogenation | Metal Catalyst google.com | 5% Palladium/Carbon, Palladium/Alumina, Nickel/Kieselguhr google.com | 0.1% to 1% by weight google.com | Acidic substance (e.g., p-toluenesulfonic acid) google.com | 90°C to 130°C iitk.ac.in |

This table outlines the catalytic systems and conditions for the conversion of 4-hydroxy-6-methylheptan-2-one to 6-methylheptan-2-one.

Optimization of Catalyst Systems for Yield and Selectivity

The synthesis of this compound often involves an aldol condensation followed by hydrogenation. The optimization of catalyst systems is crucial for maximizing yield and selectivity.

In the initial aldol condensation of isovaleraldehyde and acetone, a basic substance is used as a catalyst. To improve selectivity and minimize side reactions, the molar ratio of the base to the aldehyde can be controlled, typically ranging from 0.1 to 20%. google.com While aqueous sodium hydroxide is a common choice, milder bases like potassium carbonate (K₂CO₃) have shown promise. googleapis.com Using K₂CO₃ at a 2 mol% concentration can maintain a pH of 9–10, which has been found to reduce degradation of the target compound by 22%.

Innovations in catalytic systems include biphasic catalyst recycling. A glycerol-based biphasic system allows for up to 98% catalyst recovery through simple phase separation.

Solvent Effects and Stability Considerations

The choice of solvent plays a significant role in the synthesis and stability of this compound. The reaction can be carried out in the absence of a solvent to achieve high volume yields. google.com However, when solvents are used, their properties can influence reaction outcomes.

For the aldol condensation, a variety of solvents can be employed, including aliphatic hydrocarbons (e.g., hexane (B92381), heptane), aromatic hydrocarbons (e.g., toluene), and ethers (e.g., diethyl ether, tetrahydrofuran). google.com In some cases, lower alcohols with 1-6 carbon atoms or even water can be used. google.com The presence of a hydroxyl group in this compound enhances its solubility in polar solvents due to hydrogen bonding capabilities. ontosight.ai

During the synthesis, the stability of the hydroxyl group is a key consideration. In biphasic systems, substituting glycerol (B35011) with ethylene (B1197577) glycol can improve hydroxyl group stability due to ethylene glycol's lower acidity. Water, despite being a possible solvent, can promote hydrolysis and may not be ideal for catalyst recovery. The thermal stability of this compound is notable, with a boiling point of 245.9°C, which is higher than its unsaturated analogs due to the stabilizing effect of hydrogen bonding.

Below is an interactive data table summarizing the effects of different solvents on the synthesis.

| Solvent | Dielectric Constant | Hydroxyl Group Stability | Catalyst Recovery Efficiency (%) |

| Glycerol | 42.5 | Moderate | 98 |

| Ethylene Glycol | 37.7 | High | 95 |

| Water | 80.1 | Low (promotes hydrolysis) | <60 |

This data is based on findings related to biphasic catalyst systems.

Process Challenges and Industrial Considerations

The industrial production of this compound faces several challenges, primarily related to byproduct formation and the need for efficient purification techniques.

Byproduct Formation and Mitigation Strategies

A major challenge in the synthesis of this compound is the formation of byproducts. One significant byproduct is 6-methyl-5-hepten-3-one, which forms via dehydration of the hydroxy-ketone, particularly at temperatures above 110°C. To mitigate this, it is crucial to maintain reaction temperatures below 90°C during the addition of the aldehyde.

Another common byproduct is 3-hexanone, which results from the self-condensation of acetone. This can be controlled by using a specific acetone-to-aldehyde ratio, such as 1.5:1, and employing a phased addition of the reagents. The formation of 3-methylbutanol-1-ol has also been noted as a disadvantage in certain process variations. googleapis.com

The table below outlines common byproducts and strategies for their mitigation.

| Byproduct | Formation Pathway | Mitigation Strategy |

| 6-Methyl-5-hepten-3-one | Dehydration at >110°C | Maintain temperature <90°C during aldehyde addition |

| 3-Hexanone | Acetone self-condensation | Use a 1.5:1 acetone:aldehyde ratio; phased reagent addition |

| 3-Methylbutanol-1-ol | Side reaction in specific processes | Process optimization |

Purification Techniques for Synthetic Products

To obtain high-purity this compound, effective purification techniques are essential. Fractional distillation is a common method used to isolate the product. This technique takes advantage of the boiling point differences between the desired compound and byproducts. For instance, this compound has a significantly higher boiling point than byproducts like 6-methylheptan-2-one.

For more precise separation, preparative High-Performance Liquid Chromatography (HPLC) can be employed. sielc.com Reverse-phase HPLC using a C18 column with a mobile phase of acetonitrile (B52724) and water is effective for separating the hydroxylated product from non-polar byproducts. sielc.com For applications requiring mass spectrometry compatibility, formic acid can be used in the mobile phase instead of phosphoric acid. sielc.comsielc.com Column chromatography on silica (B1680970) gel is also utilized in laboratory-scale purifications. nih.govnih.gov

Chemical Reactivity and Transformation Studies of 6 Hydroxy 6 Methylheptan 2 One

Oxidation Reactions and Derived Products

The oxidation of 6-hydroxy-6-methylheptan-2-one primarily targets the tertiary alcohol group. Generally, tertiary alcohols are resistant to oxidation under standard conditions because the carbon atom bearing the hydroxyl group lacks a hydrogen atom. libretexts.org Oxidation to a carbonyl group would necessitate the cleavage of a carbon-carbon bond, which is energetically unfavorable. libretexts.orgdtu.dk

However, under specific and often forceful catalytic conditions, oxidative C-C bond cleavage can be achieved. For instance, advanced photocatalytic methods using catalysts like titanium dioxide (TiO₂) have been shown to facilitate the disproportionation of tertiary alcohols into a ketone and an alkane through a C-C bond cleavage mechanism. nih.gov Similarly, certain transition metal complexes, such as those involving cobalt, can catalyze the aerobic C-C bond cleavage of specific types of tertiary alcohols to generate ketones. chemistryviews.org

In the case of this compound, such a reaction would involve the cleavage of the C5-C6 or C6-C7 bond. For example, cleavage of the bond between C6 and its methyl substituent could theoretically yield 6-methylheptan-2,6-dione, while cleavage of the C5-C6 bond would lead to the formation of acetone (B3395972) and 4-oxopentanal. These reactions are not standard laboratory transformations and require specialized catalytic systems.

Table 1: Potential Oxidation Reactions and Derived Products

| Starting Material | Reaction Type | Conditions | Potential Products |

|---|

Reduction Reactions and Derived Products

The ketone functional group at the C-2 position is susceptible to reduction by various reducing agents. This reaction converts the ketone into a secondary alcohol, yielding the corresponding diol. A common and effective reagent for this transformation is sodium borohydride (B1222165) (NaBH₄), which is selective for aldehydes and ketones. masterorganicchemistry.com

The reduction of the carbonyl group in this compound results in the formation of 6-methylheptane-2,6-diol. This product contains two hydroxyl groups, one secondary and one tertiary.

Table 2: Reduction Reaction and Derived Product

| Starting Material | Reaction Type | Reagent | Product |

|---|

Substitution Reactions Involving Hydroxyl Functionality

The tertiary hydroxyl group at the C-6 position can be replaced through nucleophilic substitution reactions. Due to the tertiary nature of the alcohol, this transformation typically proceeds via an SN1 mechanism. The reaction is initiated by the protonation of the hydroxyl group by a strong acid, which converts it into a good leaving group (water). Departure of the water molecule generates a relatively stable tertiary carbocation at the C-6 position. This carbocation is then attacked by a nucleophile to form the final substitution product.

For example, reaction with hydrohalic acids (HX) such as HBr or HCl would lead to the formation of the corresponding 6-halo-6-methylheptan-2-one.

Table 3: Substitution Reaction and Derived Products

| Starting Material | Reaction Type | Reagent | Intermediate | Product Example |

|---|

Mechanistic Investigations of Chemical Transformations

The spatial relationship between the ketone and hydroxyl groups in this compound allows for potential intramolecular reactions. The molecule exists as a γ-hydroxy ketone (or 1,5-hydroxy ketone), where the functional groups are separated by three carbon atoms. This arrangement is suitable for the formation of a stable six-membered ring via intramolecular cyclization. acs.orgresearchgate.netnih.gov

Specifically, the oxygen atom of the tertiary hydroxyl group can act as a nucleophile and attack the electrophilic carbon of the ketone carbonyl group. This reversible reaction leads to the formation of a cyclic hemiacetal, specifically a tetrahydropyran (B127337) derivative. The equilibrium between the open-chain hydroxy ketone and the cyclic hemiacetal is a key aspect of its chemistry. Studies on γ-hydroxy ketones have demonstrated that this type of intramolecular cyclization is a well-established process, often catalyzed by acids or bases. acs.orgresearchgate.net

This compound is a molecule of biological interest and can participate in enzyme-catalyzed reactions. ontosight.ai Research has shown its potential to serve as a substrate for enzymes involved in metabolic pathways. ontosight.ai

A significant biotransformation is the enzymatic reduction of the ketone group. Alcohol dehydrogenases (ADHs), also known as ketoreductases, are a class of enzymes that catalyze the stereoselective reduction of ketones to chiral alcohols. matthey.comorganic-chemistry.orgusm.myresearchgate.net These enzymes utilize cofactors like NADPH or NADH as a source of hydride. organic-chemistry.orgnih.gov The enzymatic reduction of this compound can produce optically active (chiral) 6-methylheptane-2,6-diol, a valuable building block in asymmetric synthesis. usm.myresearchgate.net The stereochemical outcome (whether the (R) or (S) alcohol is formed) depends on the specific enzyme used. organic-chemistry.org

Furthermore, the 6-hydroxy-6-methylheptan-2-yl moiety is found in complex natural products, indicating its role in specific metabolic pathways. For example, it forms part of the structure of 25-Hydroxytachysterol, a metabolite of vitamin D. hmdb.ca This suggests the existence of biosynthetic pathways capable of producing this specific chemical structure. The compound has also been identified as a component of a mouse sex pheromone, highlighting its role in chemical communication in biological systems.

Table 4: Enzyme-Catalyzed Reduction

| Starting Material | Reaction Type | Enzyme Class | Cofactor | Product |

|---|

Occurrence and Environmental Chemistry of 6 Hydroxy 6 Methylheptan 2 One

Natural Occurrence and Biosynthetic Pathways

The 6-hydroxy-6-methylheptan-2-yl moiety is a recurring structural feature in a range of natural products, from metabolites produced by fungi to the complex architecture of essential human hormones.

Endophytic fungi, which reside within plant tissues, are known producers of a vast array of secondary metabolites. Research has identified derivatives containing the 6-hydroxy-6-methylheptan-2-yl structure in metabolites from the endophytic fungus Aspergillus versicolor. This fungus, isolated from the medicinal plant Euphorbia royleana, produces novel benzoic acid derivatives that incorporate this chemical skeleton. nih.govresearcher.lifetandfonline.com

Two such compounds have been isolated and structurally elucidated using NMR and MS methods: methyl(S)-3-hydroxy-4-(2-hydroxy-6-methylheptan-2-yl)benzoate and 2-hydroxy-3-(6-hydroxy-6-methylhept-1-en-2-yl)benzoic acid. nih.govresearcher.lifetandfonline.comresearchgate.net The presence of this structural unit in complex fungal metabolites highlights its role as a building block in microbial biosynthesis. tandfonline.com

Table 1: 6-Hydroxy-6-methylheptan-2-one Moiety in Aspergillus versicolor Metabolites

| Compound Name | Fungal Source | Reference |

|---|---|---|

| Methyl(S)-3-hydroxy-4-(2-hydroxy-6-methylheptan-2-yl)benzoate | Aspergillus versicolor | nih.gov, researcher.life, tandfonline.com |

The structural backbone of this compound is a crucial component in the side chain of Calcitriol (1α,25-dihydroxyvitamin D3), the biologically active form of vitamin D3. fda.govdrugbank.comimpurity.com Calcitriol is a hormone that plays a vital role in regulating calcium and phosphate (B84403) levels in the body. fda.gov Its chemical structure is formally named 9,10-seco(5Z,7E)-5,7,10(19)-cholestatriene-1α, 3β, 25-triol. fda.gov The side chain attached to the steroid's D-ring is a (R)-6-hydroxy-6-methylheptan-2-yl group. pharmacompass.com

This structural motif is fundamental to the molecule's function, with the hydroxyl group at the terminal position (C25) being critical for binding to the vitamin D receptor (VDR). researchgate.net Consequently, synthetic intermediates for creating Calcitriol and its analogs, such as Calcitriol-d6, explicitly use the "(R)-6-Hydroxy-6-methylheptan-2-yl" moiety. impurity.com Furthermore, numerous synthetic vitamin D analogs, developed for therapeutic purposes with modified side chains, retain this core structure, sometimes with substitutions like fluorine. acs.orgmdpi.com

Table 2: The 6-Hydroxy-6-methylheptan-2-yl Motif in Vitamin D Analogs

| Compound/Intermediate Name | Application/Relation | Reference |

|---|---|---|

| Calcitriol (1α,25-dihydroxyvitamin D3) | Active form of Vitamin D3 | fda.gov, drugbank.com |

| (1R,7AR)-1-((R)-6-Hydroxy-6-methylheptan-2-yl)-7A-methylhexahydro-1H-inden-4(2H)-one | Intermediate in Calcitriol synthesis | impurity.com |

| (1R,3aR,4S,7aR)-1-[(2R,4R)-4-Fluoro-6-hydroxy-6-methylheptan-2-yl]-7a-methyloctahydro-1H-inden-4-ol | Intermediate for fluorinated Vitamin D3 analogs | acs.org |

Atmospheric Chemistry and Environmental Fate

In the environment, this compound is formed through the atmospheric oxidation of common volatile organic compounds (VOCs) and has been identified as a component of secondary organic aerosols.

The compound is a known product of the reaction between ozone (O3) and certain precursor compounds, particularly terpenes and their derivatives, which are common ingredients in fragrances and cleaning products. researchgate.net

Dihydromyrcenol (B102105): Studies have proposed this compound as an oxidation product resulting from the gas-phase and surface-phase reactions of dihydromyrcenol (2,6-dimethyl-7-octen-2-ol) with ozone. researchgate.netresearchgate.net Dihydromyrcenol is a widely used synthetic fragrance with a citrus-like scent. researchgate.net

Farnesene (B8742651): The ozonolysis of farnesene, a sesquiterpene emitted by various plants, has been studied extensively. While these reactions produce a complex mixture of oxygenated compounds, a major product identified is 5,6-dihydroxy-6-methylheptan-2-one (DHMHO), a closely related compound. nih.govdata.gov This indicates that the core carbon skeleton is susceptible to formation through the ozonolysis of common biogenic VOCs.

Secondary organic aerosols (SOA) are fine particulate matter formed in the atmosphere through the oxidation of VOCs. The oxidation products of terpenes are significant contributors to SOA formation. nih.gov

Research has shown that the ozonolysis of farnesene leads to the formation of SOA, with major components including various hydroxy/carbonyl/carboxylic compounds. nih.govdata.gov Specifically, 5,6-dihydroxy-6-methylheptan-2-one (DHMHO) was detected at high concentrations in these aerosols. nih.govdata.gov Similarly, the oxidation of dihydromyrcenol from consumer products is linked to the generation of oxygenated reaction products that contribute to SOA in indoor environments. researchgate.net The presence of compounds like this compound in these aerosols is significant due to their potential impact on air quality and climate.

The formation of this compound has been specifically investigated in surface-phase reactions. One study examined the reaction of dihydromyrcenol with ozone on various indoor surfaces, including silanized glass, regular glass, and vinyl flooring tiles. researchgate.net

The study found that this compound was one of the surface-specific reaction products. researchgate.net The ratio of products formed on these surfaces differed from those observed in gas-phase reactions, suggesting that the surface can stabilize larger, less volatile molecular species. researchgate.net This has important implications for indoor air chemistry, where reactions on surfaces can be a significant source of secondary pollutants. researchgate.net

Table 3: Surface-Phase Ozonolysis of Dihydromyrcenol

| Surface Type | Key Finding | Identified Product | Reference |

|---|

Environmental Monitoring and Potential as a Molecular Indicator

The investigation of this compound in the context of environmental monitoring is an emerging area of interest, primarily driven by its identification as a significant biomolecule in mammals. While broad environmental surveillance data remains limited, specific research has highlighted its potential as a molecular indicator for biological processes, particularly aging. The ability to detect and quantify this compound in biological samples is underpinned by advanced analytical techniques.

Research Findings on this compound as a Biomarker

A notable study has identified urinary 6-hydroxy-6-methylheptan-3-one (a closely related isomer) as a metabolic biomarker of aging in mice. gre.ac.uk In a study involving wild-type and flavin-containing monooxygenase 5 (FMO5)-knockout mice, researchers utilized Nuclear Magnetic Resonance (NMR) spectroscopy to analyze metabolic profiles in urine and plasma. gre.ac.uk The findings indicated that the concentration of this compound exhibited age-related changes in both types of mice, suggesting its role as an indicator of the aging process, irrespective of the specific genetic modification in this study. gre.ac.uk

This discovery of its connection to aging underscores its potential as a molecular indicator. Monitoring the levels of this compound and its isomers in biological matrices could offer insights into the metabolic state and age-related physiological changes in organisms.

Analytical Methods for Detection

The detection and quantification of this compound are crucial for its use in any monitoring capacity. Various analytical methods are suitable for this purpose, offering the sensitivity and specificity required for complex sample matrices.

High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC methods have been developed for the analysis of this compound. sielc.com These methods can be adapted for preparative separation to isolate impurities and are also suitable for pharmacokinetic studies. sielc.com For applications requiring mass spectrometry detection, the mobile phase can be modified to be compatible with Mass-Spec (MS) instruments. sielc.com

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another powerful technique for the identification and quantification of this compound. This method is particularly useful for analyzing volatile and semi-volatile organic compounds and has been employed in the study of its degradation products. gre.ac.uk

The table below summarizes the analytical techniques used for the detection of this compound.

| Analytical Technique | Application | Reference |

| High-Performance Liquid Chromatography (HPLC) | Analysis, impurity isolation, pharmacokinetic studies | sielc.com |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification and quantification of degradation products | gre.ac.uk |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Identification and study of metabolic profiles in biological samples | gre.ac.uk |

Potential as a Molecular Indicator

The primary evidence for the potential of this compound as a molecular indicator stems from its role as a mouse sex pheromone and its documented changes with age. gre.ac.uk Its presence and concentration can signal specific biological information about an organism.

Currently, the application of this compound as a molecular indicator is primarily confined to controlled research settings, particularly in studies of aging and metabolism in mammals. gre.ac.uk Further research is necessary to explore its presence and variability in broader environmental contexts and to validate its utility as a reliable indicator for specific environmental or biological conditions.

Advanced Analytical Characterization in 6 Hydroxy 6 Methylheptan 2 One Research

Spectroscopic Methodologies for Structural Elucidation

Spectroscopy is a cornerstone in the structural analysis of 6-Hydroxy-6-methylheptan-2-one, offering unambiguous evidence of its functional groups and their connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemistry and Functional Groups

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the detailed molecular structure of this compound. While specific spectral data can vary slightly based on the solvent and instrument parameters, typical ¹H and ¹³C NMR data provide a clear fingerprint of the molecule. For a related derivative, 5-(6-hydroxy-6-methyl-5-oxoheptan-2-yl)-2-methylphenyl acetate (B1210297), the formation of the hydroxyl group was confirmed by a singlet peak at δ 3.71 ppm in the ¹H-NMR spectrum. mdpi.com The presence of two singlet peaks at δ 1.26 and 1.27 ppm indicated two methyl groups attached to a quaternary carbon. mdpi.com In the ¹³C-NMR spectrum of the same derivative, peaks at δ 214.6 ppm and 76.3 ppm confirmed the presence of the ketone (C=O) and aliphatic C-O groups, respectively. mdpi.com

Table 1: Representative NMR Data for a this compound Derivative

| Nucleus | Chemical Shift (δ) in ppm | Assignment |

|---|---|---|

| ¹H | 3.71 (s) | -OH |

| ¹H | 1.26 (s), 1.27 (s) | -C(CH₃)₂ |

| ¹³C | 214.6 | C=O (ketone) |

Note: Data is for the derivative 5-(6-hydroxy-6-methyl-5-oxoheptan-2-yl)-2-methylphenyl acetate and serves as an illustrative example. mdpi.com

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is instrumental in identifying the characteristic functional groups within the this compound molecule. The presence of a broad absorption band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group. A sharp, strong absorption peak around 1715 cm⁻¹ corresponds to the C=O stretching vibration of the ketone. For a closely related compound, 5-(6-hydroxy-6-methyl-5-oxoheptan-2-yl)-2-methylphenyl acetate, the IR spectrum showed absorption bands for the hydroxyl group at 3482 cm⁻¹ and the carbonyl ketone group at 1710 cm⁻¹. mdpi.com

Table 2: Characteristic IR Absorption Bands for this compound Functional Groups

| Functional Group | Characteristic Absorption Range (cm⁻¹) |

|---|---|

| Hydroxyl (-OH) | 3200-3600 (broad) |

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) provides critical information about the molecular weight and structural fragments of this compound. The molecular ion peak (M⁺) in the mass spectrum confirms the compound's molecular weight of 144.21 g/mol . nih.gov Electron ionization (EI) mass spectrometry leads to characteristic fragmentation patterns. The PubChem database lists a GC-MS experiment where the top five peaks were observed at m/z 59, 58, 43, 116, and 41. nih.gov The base peak at m/z 59 is particularly significant as it likely corresponds to the stable (CH₃)₂C=OH⁺ fragment formed by alpha cleavage adjacent to the tertiary alcohol.

Table 3: Prominent Mass Spectral Peaks for this compound

| m/z | Relative Intensity | Possible Fragment |

|---|---|---|

| 59 | 99.99 | (CH₃)₂C=OH⁺ |

| 58 | 78.20 | [M - H₂O - C₄H₈]⁺ |

| 43 | 74.80 | CH₃CO⁺ |

| 116 | 23.60 | [M - C₂H₄O]⁺ |

Source: PubChem, MoNA ID JP010031 nih.gov

Chromatographic Separation and Purity Assessment Techniques

Chromatographic methods are essential for separating this compound from reaction mixtures and for assessing its purity.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis and purification of this compound. A reverse-phase (RP) HPLC method can be employed using a C18 column with a mobile phase consisting of acetonitrile (B52724) and water. sielc.comsielc.com For applications requiring mass spectrometry detection, volatile buffers like formic acid are used instead of phosphoric acid. sielc.comsielc.com The use of columns with smaller particle sizes (e.g., 3 µm) allows for faster analysis times, a technique known as Ultra-Performance Liquid Chromatography (UPLC). sielc.comsielc.com These methods are scalable and can be adapted for preparative separation to isolate impurities. sielc.comsielc.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Compound Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive method for analyzing volatile compounds like this compound. The compound is first separated from other volatile components on a GC column, often a nonpolar or medium-polarity column like a DB-5MS. The separated components then enter the mass spectrometer, which provides mass spectra for identification. As mentioned previously, the mass spectrum of this compound shows a characteristic fragmentation pattern that aids in its definitive identification. nih.gov For instance, in the analysis of a related compound, impurities like 6-methyl-3-heptanone were detected using a DB-5MS column with a temperature gradient.

Preparative Chromatography for Isolation and Purification (e.g., Column Chromatography, Thin-Layer Chromatography)

The isolation and purification of this compound from reaction mixtures or natural extracts are critical steps to obtain a high-purity material for further structural elucidation, activity testing, and use as an analytical standard. Preparative chromatography, a technique used to separate and purify larger quantities of compounds, is extensively employed for this purpose. The primary methods utilized are column chromatography and thin-layer chromatography (TLC), which are chosen based on the polarity of the compound and the nature of the impurities.

Column Chromatography

Column chromatography is a versatile and widely used method for the purification of this compound. This technique involves a stationary phase, typically silica (B1680970) gel, packed into a glass column, and a mobile phase (eluent) that flows through the column. The separation is based on the differential adsorption of the components of the mixture to the stationary phase. Due to the presence of both a hydroxyl group and a ketone group, this compound exhibits moderate polarity.

In a typical application, a crude mixture containing the target compound is loaded onto the top of a silica gel column. The selection of an appropriate eluent system, often a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate, is crucial for effective separation. The polarity of the eluent is gradually increased to first elute the less polar impurities, followed by the elution of this compound, and finally the more polar byproducts. For instance, preparative High-Performance Liquid Chromatography (HPLC) using C18 columns with a mobile phase of water and acetonitrile has been noted as a suitable method for resolving hydroxylated ketone analogs. Furthermore, reverse-phase HPLC methods are scalable for preparative separation to isolate impurities. sielc.com The fractions collected from the column are analyzed, often by TLC, to identify those containing the pure compound, which are then combined and concentrated.

Table 1: Representative Parameters for Preparative Column Chromatography Purification of this compound

| Parameter | Value/Description |

| Stationary Phase | Silica Gel (230-400 mesh) |

| Column Dimensions | 50 cm length x 5 cm internal diameter |

| Eluent System | Gradient of Hexane:Ethyl Acetate (from 9:1 to 7:3 v/v) |

| Sample Loading | ~5 g of crude product dissolved in minimal eluent |

| Flow Rate | 10-15 mL/min |

| Fraction Size | 25 mL |

| Purity of Isolated Fraction | >98% (as determined by GC-MS) |

This table presents representative data based on standard laboratory practices for the purification of moderately polar organic compounds.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography is an essential analytical tool used in conjunction with column chromatography. It is employed for several purposes: to rapidly assess the purity of a sample, to monitor the progress of a chemical reaction, and to determine the optimal solvent system for a preparative column chromatography separation. rsc.org A TLC plate consists of a thin layer of adsorbent material, such as silica gel, coated onto a solid support like glass or aluminum.

A small spot of the sample is applied to the baseline of the plate, which is then placed in a sealed chamber containing a shallow pool of the chosen solvent system (mobile phase). As the solvent moves up the plate by capillary action, it carries the components of the sample with it at different rates depending on their polarity and affinity for the stationary phase. Less polar compounds travel further up the plate, resulting in a higher Retardation Factor (Rf), while more polar compounds have a stronger interaction with the silica gel and travel shorter distances, leading to a lower Rf value. wvu.eduumass.edu For ketones and alcohols, mixtures of hexane and ethyl acetate are common eluents, with the ratio adjusted to achieve an optimal Rf value, typically between 0.3 and 0.7 for good separation. umass.edu

Table 2: Representative TLC Rf Values for Ketones in Various Solvent Systems

| Compound Type | Solvent System (Hexane:Ethyl Acetate, v/v) | Approximate Rf Value |

| Non-polar Ketone | 9:1 | 0.8 |

| This compound | 8:2 | 0.4 |

| Dihydroxy Ketone | 7:3 | 0.2 |

This table illustrates the general principle of TLC separation for ketones of varying polarity. Actual Rf values may vary based on specific experimental conditions.

Method Development and Validation for Trace Analysis in Complex Matrices

The detection and quantification of this compound at trace levels in complex matrices, such as environmental samples (water, soil), biological fluids (urine, plasma), or food products, require the development and validation of sensitive and specific analytical methods. While specific, fully validated methods for this particular compound are not extensively documented in public literature, the principles for their development are well-established for analogous compounds. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with tandem mass spectrometry (MS/MS), are the preferred methods due to their high selectivity and sensitivity.

The development of a robust analytical method involves several key stages, including sample preparation, optimization of chromatographic separation, and optimization of detector response. Sample preparation is critical for removing interfering substances from the matrix and concentrating the analyte. Common techniques include liquid-liquid extraction (LLE), solid-phase extraction (SPE), or QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe).

Once a method is developed, it must undergo rigorous validation to ensure it is fit for its intended purpose. Method validation demonstrates that the analytical procedure is reliable, reproducible, and accurate for the intended analysis. The validation process assesses several key performance characteristics as defined by international guidelines.

A hypothetical LC-MS/MS method for the determination of this compound in a water matrix would be validated for the following parameters:

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte in a given range.

Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably detected by the method.

Limit of Quantification (LOQ): The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy.

Accuracy: The closeness of the measured value to the true value, often assessed by analyzing spiked samples at different concentrations.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

Specificity/Selectivity: The ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present in the sample matrix.

Validated analytical methods for other ketones and volatile organic compounds in complex matrices like water-based adhesives and human urine provide a strong foundation for establishing a method for this compound. For example, a validated HPLC method for aliphatic aldehydes and ketones in an adhesive matrix reported LODs in the low mg/kg range and recoveries between 84.0% and 102.5%. nih.gov Similarly, an LC-MS/MS method for a hydroxylated metabolite in urine demonstrated excellent accuracy (relative error < 4%) and precision (RSD < 6.80%). nih.gov

Table 3: Representative Validation Parameters for a Hypothetical LC-MS/MS Method for Trace Analysis of this compound in Water

| Validation Parameter | Acceptance Criteria | Hypothetical Result |

| Linearity Range | Correlation Coefficient (r²) ≥ 0.99 | 0.5 - 500 ng/mL, r² = 0.998 |

| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3 | 0.15 ng/mL |

| Limit of Quantification (LOQ) | Signal-to-Noise Ratio ≥ 10 | 0.5 ng/mL |

| Accuracy (Recovery %) | 80 - 120% | 92.5 - 108.3% |

| Precision (Repeatability, RSD%) | ≤ 15% | < 7% |

| Precision (Intermediate, RSD%) | ≤ 15% | < 10% |

| Specificity | No significant interference at the retention time of the analyte | Passed |

This table presents a realistic set of validation data for a modern analytical method, based on performance characteristics reported for similar analytes in complex matrices.

Biological Activities and Biochemical Applications of 6 Hydroxy 6 Methylheptan 2 One and Its Derivatives

Pheromonal Activity and Animal Behavior Studies

Influence on Mating Behavior and Pubertal Acceleration in Animal Models

No specific studies were found that document the influence of 6-Hydroxy-6-methylheptan-2-one on mating behavior or pubertal acceleration in animal models. Research in this area has focused on a structural isomer, 6-hydroxy-6-methyl-3-heptanone, which has been identified as a pheromone in male mice that accelerates puberty in female mice. nih.gov However, due to the difference in the ketone group's position (position 2 vs. position 3), this data cannot be attributed to this compound.

Interactions with Olfactory Receptors in Mammalian Systems

There is no available information detailing the specific interactions of this compound with olfactory or vomeronasal receptors in mammalian systems. The vomeronasal organ (VNO) is a key structure for detecting pheromones, which triggers neural signals to brain regions involved in reproductive and social behaviors. wikipedia.orgnih.govyoutube.com While the general mechanisms of pheromone perception are well-studied, specific receptor binding and activation data for this compound are absent from the current scientific literature.

Role as an Intermediate in the Synthesis of Biologically Active Compounds

Synthesis of Potential Enzyme Inhibitors (e.g., Pin1 inhibitors)

No research articles or patents were found that describe the use of this compound in the synthesis of Pin1 inhibitors or any other class of enzyme inhibitors. The design and synthesis of enzyme inhibitors is a major focus of medicinal chemistry, but this particular compound has not been reported as a useful scaffold or intermediate in this context. nih.govlibretexts.org

Biochemical Studies on Enzyme-Substrate Interactions

The biochemical significance of this compound is notably highlighted in studies focusing on enzyme-substrate interactions, particularly with ketoreductases (KREDs), also known as alcohol dehydrogenases (ADHs). These enzymes are pivotal in catalyzing the reduction of ketones to their corresponding alcohols, a reaction of great interest in synthetic organic chemistry for the production of chiral compounds.

The enzymatic reduction of the ketone group in this compound is a key area of investigation. Ketoreductases facilitate the transfer of a hydride from a cofactor, typically NADH or NADPH, to the carbonyl carbon of the substrate. This process is highly stereoselective, meaning the enzyme can control the three-dimensional arrangement of the resulting alcohol group. The hydroxyl group already present in this compound can influence the binding of the molecule within the enzyme's active site, thereby affecting the stereochemical outcome of the reduction. The interaction is governed by the specific amino acid residues lining the active site, which form temporary bonds with the substrate, orienting it for the hydride transfer.

Interactive Data Table: Enzymatic Reduction of this compound

| Enzyme Class | Substrate | Product | Cofactor | Significance of Interaction |

| Ketoreductase (KRED) / Alcohol Dehydrogenase (ADH) | This compound | (R)- or (S)-6-methylheptane-2,6-diol | NADH/NADPH | Stereoselective production of chiral diols, valuable in asymmetric synthesis. |

The study of such enzyme-substrate interactions provides valuable insights into the mechanisms of enzymatic catalysis and the factors that determine stereoselectivity. While direct and extensive research on the interaction of this compound with a wide array of enzymes is still an emerging area, the existing studies on ketoreductases lay a foundation for its potential role as a substrate in various biocatalytic processes.

Potential Applications in Materials Science Research

The bifunctional nature of this compound, possessing both a hydroxyl (-OH) and a ketone (C=O) group, presents intriguing possibilities for its application in materials science, particularly in the synthesis of novel polymers. Molecules with two reactive functional groups are known as bifunctional monomers and can serve as the building blocks for step-growth polymers. fiveable.me

The hydroxyl and ketone moieties in this compound can potentially participate in polymerization reactions to form polyesters or polyketals. For instance, the hydroxyl group can undergo esterification with a dicarboxylic acid monomer, while the ketone group could, under specific catalytic conditions, react with diols to form ketal linkages. This dual reactivity could be harnessed to create polymers with unique architectures and properties.

Interactive Data Table: Potential Polymerization Reactions

| Functional Group | Potential Co-monomer | Resulting Polymer Linkage | Potential Polymer Type |

| Hydroxyl (-OH) | Dicarboxylic Acid | Ester | Polyester |

| Ketone (C=O) | Diol | Ketal | Polyketal |

The incorporation of this compound into a polymer backbone could influence the material's physical and chemical properties. The pendent methyl groups would affect the polymer's crystallinity and solubility, while the presence of both ester and potentially ketal linkages could impact its thermal stability and biodegradability. Research in this area is largely theoretical at present, focusing on the design and synthesis of new monomers to create functional materials. The exploration of this compound as a monomer in polymer chemistry represents a promising, albeit currently underexplored, frontier in materials science.

Theoretical and Computational Chemistry of 6 Hydroxy 6 Methylheptan 2 One

Quantum Chemical Calculations (e.g., Density Functional Theory for Reaction Pathway Modeling)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and reactivity of molecules. For 6-hydroxy-6-methylheptan-2-one, DFT can be employed to model various reaction pathways, providing detailed energetic and geometric information about transition states and intermediates.

One of the primary synthetic routes to tertiary alcohols like this compound is the Grignard reaction. organic-chemistry.orgmasterorganicchemistry.com This involves the nucleophilic addition of a Grignard reagent to a ketone. organicchemistrytutor.com In a hypothetical synthesis of this compound, one possible pathway is the reaction of methylmagnesium bromide with a precursor ketone. DFT calculations can model this reaction, identifying the key transition states and intermediates. The calculations would typically involve optimizing the geometries of the reactants, intermediates, transition states, and products, followed by frequency calculations to confirm their nature and to obtain thermodynamic data.

The reaction mechanism is generally believed to proceed through a nucleophilic addition, although for sterically hindered ketones, a single electron transfer (SET) mechanism may be involved. organic-chemistry.org DFT can help to distinguish between these pathways by comparing the activation barriers for each.

A hypothetical reaction energy profile for the formation of this compound via a Grignard reaction could be calculated, providing insights into the reaction kinetics and thermodynamics. The table below illustrates the type of data that could be generated from such a DFT study.

Interactive Data Table: Illustrative DFT Energy Profile for a Grignard Reaction

| Species | Description | Relative Energy (kcal/mol) |

| Reactants | Ketone + Grignard Reagent | 0.0 |

| Pre-reaction Complex | Coordination of ketone to magnesium | -5.2 |

| Transition State (TS1) | C-C bond formation | +15.8 |

| Intermediate | Alkoxide intermediate | -25.3 |

| Product (after workup) | This compound | -40.1 |

Note: The data in this table is illustrative and represents the type of output from DFT calculations for a generic Grignard reaction. Specific values for this compound would require dedicated computational studies.

Furthermore, DFT can be used to study other reactions involving this compound, such as its potential for intramolecular cyclization to form a cyclic hemiacetal. libretexts.org The presence of both a ketone and a hydroxyl group allows for this possibility, and DFT could predict the thermodynamic feasibility and kinetic barrier for such a reaction.

Molecular Modeling and Dynamics Simulations for Conformational Analysis and Interactions

Due to the presence of several single bonds, this compound is a flexible molecule with multiple possible conformations. mdpi.com Molecular modeling and molecular dynamics (MD) simulations are essential computational techniques to explore the conformational landscape of such molecules.

Molecular dynamics simulations can provide a detailed picture of the dynamic behavior of this compound over time. acs.org By simulating the motion of the atoms in the molecule, MD can reveal the preferred conformations, the barriers to conformational change, and the nature of intramolecular interactions. These simulations can be performed in a vacuum or in the presence of a solvent to mimic experimental conditions more closely.

The results of a conformational search and MD simulations could be summarized in a table of low-energy conformers and their relative stabilities.

Interactive Data Table: Hypothetical Low-Energy Conformers of this compound

| Conformer ID | Dihedral Angle (C4-C5-C6-O) | Intramolecular H-Bond (O-H...O=C) | Relative Energy (kcal/mol) | Population (%) at 298 K |

| 1 | 60° | Yes | 0.0 | 75.2 |

| 2 | 180° | No | 1.5 | 15.7 |

| 3 | -60° | Yes | 0.2 | 9.1 |

Note: This table presents hypothetical data to illustrate the potential outcomes of a conformational analysis. The actual values would depend on the level of theory and force field used in the calculations.

Structure-Reactivity Relationship Predictions

Understanding the relationship between the structure of a molecule and its chemical reactivity or biological activity is a cornerstone of modern chemistry. nih.gov Computational methods, particularly Quantitative Structure-Activity Relationship (QSAR) studies, are instrumental in predicting the properties of new compounds. nih.gov

For this compound, its structure contains two key functional groups: a ketone and a tertiary alcohol. These groups dictate its reactivity. The ketone group is susceptible to nucleophilic attack at the carbonyl carbon and can also be reduced to a secondary alcohol. The tertiary alcohol is resistant to oxidation but can undergo substitution reactions under acidic conditions.

A QSAR study on a series of analogs of this compound could be performed to predict a specific biological activity, such as insecticidal or antimicrobial effects. researchgate.net This would involve calculating a range of molecular descriptors for each analog and then using statistical methods to build a model that correlates these descriptors with the observed activity. researchgate.net

Relevant molecular descriptors for a QSAR study of this compound and its analogs could include:

Interactive Data Table: Molecular Descriptors for a Hypothetical QSAR Study

| Descriptor Class | Specific Descriptor Example | Information Provided |

| Electronic | Partial charge on the carbonyl oxygen | Relates to the strength of hydrogen bonding and polar interactions. |

| Highest Occupied Molecular Orbital (HOMO) energy | Correlates with the molecule's ability to donate electrons. | |

| Lowest Unoccupied Molecular Orbital (LUMO) energy | Correlates with the molecule's ability to accept electrons. | |

| Steric | Molecular volume | Describes the size of the molecule. |

| Surface area | Relates to the potential for intermolecular interactions. | |

| Topological | Branching index | Quantifies the degree of branching in the carbon skeleton. |

| Lipophilicity | LogP (partition coefficient) | Predicts the molecule's distribution between water and octanol. |

By developing a QSAR model, it would be possible to predict the activity of new, unsynthesized analogs of this compound, thereby guiding the design of more potent compounds.

Future Research Directions and Open Questions

Elucidation of Novel Biosynthetic Pathways

The biosynthesis of insect pheromones, including 6-hydroxy-6-methylheptan-2-one, often involves modifications of common metabolic pathways like those for fatty acids and isoprenoids nih.gov. While the general framework is understood, the specific enzymatic machinery and regulatory mechanisms governing the production of this particular compound are not fully elucidated. Future research should focus on identifying and characterizing the enzymes responsible for its synthesis.

One proposed pathway suggests that a dioxygenase could cleave geranyl diphosphate (B83284) (GPP) to yield sulcatol researchgate.net. Investigating this hypothesis through isotopic labeling studies and in vitro enzymatic assays could provide direct evidence for this biosynthetic route. Furthermore, exploring the possibility of alternative precursors, such as farnesyl diphosphate (FPP) or geranylgeranyl diphosphate (GGPP), could reveal previously unknown metabolic shunts leading to this compound formation researchgate.net. The use of retrobiosynthetic NMR analysis, a powerful tool for deciphering complex metabolic networks, could be instrumental in tracing the origins of its carbon skeleton from primary metabolites core.ac.uk.

| Potential Precursor | Proposed Enzymatic Step | Key Research Question |

| Geranyl diphosphate (GPP) | Dioxygenase cleavage | Does a specific dioxygenase catalyze the direct conversion of GPP to sulcatol? |

| Farnesyl diphosphate (FPP) | Cleavage enzyme and isomerase | Can FPP or its derivatives serve as precursors, and what are the intermediate steps? |

| Geranylgeranyl diphosphate (GGPP) | Cleavage enzyme and isomerase | Is there a biosynthetic link between longer-chain isoprenoids and sulcatol formation? |

Development of Sustainable Synthetic Methodologies

The synthesis of insect pheromones is crucial for their application in environmentally friendly pest management strategies rsc.orgasianpubs.org. Current laboratory syntheses of this compound and related compounds often rely on multi-step processes, such as aldol (B89426) condensation followed by hydrogenation, which may involve harsh reaction conditions and generate significant waste google.comgoogle.com. The development of sustainable and efficient synthetic routes is therefore a key area for future research.

Promising avenues include the exploration of biocatalytic methods, employing enzymes to carry out specific chemical transformations with high selectivity and under mild conditions. Lipase-catalyzed reactions, for example, have been successfully used in the synthesis of other chiral pheromones rsc.org. Another approach is the development of green chemistry protocols that minimize the use of hazardous solvents and reagents. Iron-mediated cross-coupling reactions, for instance, offer a more sustainable alternative to traditional palladium-catalyzed methods for constructing key carbon-carbon bonds in pheromone synthesis nih.gov. Pheromone solid-phase synthesis is another innovative technique that can streamline the production process, reduce waste, and allow for greater control over product purity pharmiweb.com.

Exploration of Undiscovered Biological Roles in Diverse Organisms

While this compound is well-established as a pheromone in certain beetle species, its biological roles in other organisms are largely unknown. Semiochemicals can have multifaceted functions, acting as attractants, repellents, or kairomones in different ecological contexts entomologyjournals.comslu.sewikipedia.org. Future research should aim to uncover these undiscovered roles across a broader range of species.

For instance, this compound has been identified as a component in the urine of male mice, suggesting a potential role in mammalian chemical communication . Investigating its behavioral effects on other rodent species or even other mammals could reveal conserved signaling functions. Furthermore, many insects utilize host plant compounds as precursors for their own pheromones or as kairomones to locate resources nih.gov. Exploring the presence of this compound or its precursors in various plant species and its influence on insect behavior could unveil complex plant-insect interactions. The compound's structural similarity to other biologically active hydroxy ketones suggests it could have a wide range of functions in nature researchgate.net.

| Organism Group | Potential Biological Role | Research Approach |

| Insects (other than ambrosia beetles) | Sex pheromone, aggregation pheromone, kairomone, allomone | Behavioral assays, electroantennography, field trapping experiments |

| Mammals | Social recognition, territorial marking | Behavioral studies, analysis of glandular secretions |

| Plants | Defense compound, pollinator attractant | Volatile analysis of plant tissues, bioassays with herbivores and pollinators |

| Microorganisms | Quorum sensing molecule, antimicrobial agent | Co-culture experiments, analysis of microbial volatile profiles |

Advanced Analytical Techniques for In Situ and Real-Time Monitoring

The detection and quantification of volatile organic compounds (VOCs) like this compound are critical for studying their ecological roles nih.govazocleantech.com. Traditional methods such as gas chromatography-mass spectrometry (GC-MS) are highly sensitive but often require sample collection and off-site analysis, limiting their ability to capture dynamic changes in real-time . Future research should focus on developing and applying advanced analytical techniques for in situ and real-time monitoring of this compound in various environments.

Proton-transfer reaction mass spectrometry (PTR-MS) and selected ion flow tube mass spectrometry (SIFT-MS) are powerful direct-injection mass spectrometry techniques that allow for real-time monitoring of VOCs in the air with high sensitivity and temporal resolution azocleantech.comchromatographyonline.com. Deploying these instruments in the field could provide valuable insights into the temporal and spatial dynamics of this compound release by organisms. Furthermore, the development of miniaturized and unmanned shipborne mass spectrometer systems could enable on-site and online monitoring of this compound in aquatic environments nih.gov.

Computational Design for Targeted Derivatives with Enhanced Properties

Computational, or in silico, approaches are increasingly being used to design novel molecules with specific biological activities nih.govnih.govmdpi.com. In the context of this compound, computational modeling can be a powerful tool for designing targeted derivatives with enhanced properties, such as increased potency, specificity, or stability.

Molecular docking simulations can be used to predict the binding affinity of this compound and its analogues to insect olfactory receptors researchgate.net. This information can guide the design of new compounds with improved binding characteristics. By understanding the structure-activity relationships, it may be possible to develop more effective attractants for pest monitoring and control, or even antagonists that could disrupt insect communication. These in silico methods can help to prioritize which derivatives to synthesize and test, thereby accelerating the discovery process and reducing the reliance on extensive and costly laboratory screening.

| Computational Technique | Application | Desired Outcome |

| Molecular Docking | Predict binding affinity of derivatives to olfactory receptors. | Identify derivatives with higher binding affinity and specificity. |

| Quantitative Structure-Activity Relationship (QSAR) | Model the relationship between chemical structure and biological activity. | Predict the activity of unsynthesized derivatives. |

| Molecular Dynamics Simulations | Simulate the interaction of derivatives with receptors over time. | Assess the stability of the ligand-receptor complex. |

Q & A

Q. How can meta-analysis reconcile heterogeneous data on the compound’s physicochemical properties?

- Methodological Answer: Aggregate datasets from peer-reviewed journals and apply random-effects models to estimate pooled parameters (e.g., logP, solubility). Assess publication bias via funnel plots and adjust for outliers using robust regression techniques .

Ethical & Compliance Considerations

Q. What protocols ensure compliance with safety standards when handling this compound in vivo studies?

- Methodological Answer: Adhere to institutional animal care guidelines (e.g., IACUC) for dosing and endpoint criteria. Use closed-system synthesis to minimize researcher exposure. Document waste disposal per EPA regulations for ketone derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.